2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrazolo[1,5-a]pyrazin-4-amine
Description
The compound 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrazolo[1,5-a]pyrazin-4-amine features a pyrazolo[1,5-a]pyrazine core, a bicyclic heteroaromatic system with two nitrogen atoms in the six-membered ring. Key structural attributes include:
- Position 4: An amine group linked to a 2-(4-fluorophenoxy)ethyl side chain, contributing to lipophilicity and possible target binding interactions.
This compound’s design leverages fluorine’s electron-withdrawing effects and the phenoxyethyl moiety’s flexibility, which may enhance bioavailability or receptor affinity .
Properties
IUPAC Name |
2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrazolo[1,5-a]pyrazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c18-13-3-5-14(6-4-13)23-10-8-20-17-16-11-15(12-1-2-12)21-22(16)9-7-19-17/h3-7,9,11-12H,1-2,8,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMWPSYHBFIUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)NCCOC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrazolo[1,5-a]pyrazin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the cyclopropyl and 4-fluorophenoxyethyl groups. Common reagents used in these reactions include cyclopropylamine, 4-fluorophenol, and various coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrazolo[1,5-a]pyrazin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The target compound’s pyrazolo[1,5-a]pyrazine core differs from the more commonly studied pyrazolo[1,5-a]pyrimidine analogs (e.g., compounds in –7, 10–12). Pyrazolo[1,5-a]pyrazine derivatives are less explored, suggesting unique pharmacological profiles .
Substituent Analysis
Position 2 Substituents
- Target Compound: Cyclopropyl group. This small, rigid substituent may reduce oxidative metabolism compared to bulkier groups like tert-butyl (e.g., : 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine) .
- Analog Example : In , a methyl group at position 2 simplifies synthesis but offers less steric hindrance .
Position 4/7 Amine-Linked Side Chains
- Target Compound: The 4-fluorophenoxyethyl group balances lipophilicity (logP ~3.2 predicted) and electronic effects. Fluorine enhances metabolic stability and may improve membrane permeability .
- ([18F]4): A 2-fluoroethylamino group with a hydroxymethyl substituent increases hydrophilicity (logP ~1.5), improving tumor uptake in PET imaging .
Key Findings :
- Fluorine Impact : Fluorinated aryl groups (target compound, ) enhance metabolic stability and binding affinity in hydrophobic pockets .
- Side Chain Flexibility : The ethyl linker in the target compound allows conformational adaptability, contrasting with rigid sulfanyl groups (e.g., ) .
- Polar Groups : Hydroxyl or carboxyl modifications () improve aqueous solubility but reduce blood-brain barrier penetration compared to lipophilic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
